molecular formula C13H12F3NO B15237010 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B15237010
M. Wt: 255.23 g/mol
InChI Key: LFCGYULZJWOFJR-UHFFFAOYSA-N
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Description

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at position 2, a methyl group at position 3, and a cyclopropyl(hydroxy)methyl substituent at position 4. The hydroxy group may increase solubility, balancing the hydrophobicity imparted by the trifluoromethyl and cyclopropyl groups.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

4-[cyclopropyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C13H12F3NO/c1-7-10(12(18)8-2-3-8)5-4-9(6-17)11(7)13(14,15)16/h4-5,8,12,18H,2-3H2,1H3

InChI Key

LFCGYULZJWOFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

B66 (4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile)
  • Substituents: Position 4 has an amino-linked dihydroxy-methyl-nitrophenoxy chain.
  • Molecular Formula : C₁₈H₁₆F₃N₃O₅ (MW: 417.33 g/mol).
  • Key Features: Two chiral centers and a nitrophenoxy group, enabling hydrogen bonding and electron-withdrawing effects. Higher polarity compared to the target compound due to nitro and hydroxyl groups.
Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate (Intermediate III)
  • Substituents : Position 2: methylthio; Position 4: trifluoromethyl.
  • Molecular Formula : C₁₀H₉F₃O₂S (MW: 262.24 g/mol).
  • Lacks the cyclopropyl and hydroxyl groups, reducing steric complexity.

Comparative Data Table

Compound Name Substituents (Position 2, 3, 4) Molecular Formula Key Properties
Target Compound CF₃ (2), CH₃ (3), cyclopropyl(hydroxy)methyl (4) C₁₃H₁₁F₃N₂O* Balanced lipophilicity/solubility; rigid core
B66 CF₃ (2), [(1R,2S)-dihydroxy-nitrophenoxy]amino (4) C₁₈H₁₆F₃N₃O₅ High polarity; chiral centers
Methyl 2-(methylthio)-4-CF₃ benzoate CF₃ (4), SCH₃ (2) C₁₀H₉F₃O₂S Reactive methylthio group; ester functionality

*Hypothetical formula based on structural analysis.

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